

4-Hydroxy-3-methoxy-5-methylbenzonitrile melting point

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxy-5-methylbenzonitrile

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An In-depth Technical Guide to the Physicochemical Characterization of Substituted Benzonitriles, Focusing on Melting Point Determination

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point for specialized benzonitrile derivatives, with a primary focus on **4-hydroxy-3-methoxy-5-methylbenzonitrile**. While publicly documented data on the precise melting point of this specific compound is limited, this paper establishes a robust protocol by leveraging data from its close structural analog, 4-hydroxy-3-methoxybenzonitrile (vanillonitrile). We will explore the critical interplay between synthesis, purification, and analytical characterization in obtaining a reliable melting point, a fundamental parameter in drug development and material science. This guide is intended for researchers and scientists, offering both theoretical grounding and practical, field-proven methodologies for accurate physicochemical analysis.

Introduction and Compound Profiles

4-hydroxy-3-methoxy-5-methylbenzonitrile (CAS No. 173900-47-5) is a substituted aromatic nitrile. Such compounds are of significant interest in medicinal chemistry and organic synthesis as versatile intermediates. The nitrile group can be hydrolyzed or reduced, while the phenolic hydroxyl and methoxy groups offer sites for further functionalization[1]. The melting point is a critical first-line indicator of purity and identity. A sharp, well-defined melting range is

synonymous with high purity, whereas a broad and depressed range typically indicates the presence of impurities.

Due to the sparse availability of a specific melting point for **4-hydroxy-3-methoxy-5-methylbenzonitrile** in standard chemical databases, this guide will use the well-characterized, structurally similar compound 4-hydroxy-3-methoxybenzonitrile (vanillonitrile, CAS No. 4421-08-3) to illustrate the experimental protocols and principles. The addition of a methyl group at the 5-position is expected to influence the crystal lattice packing and, consequently, the melting point, but the fundamental techniques for its determination remain identical.

Comparative Compound Data

Property	4-hydroxy-3-methoxy-5-methylbenzonitrile	4-hydroxy-3-methoxybenzonitrile (Vanillonitrile)
CAS Number	173900-47-5[2]	4421-08-3[3][4]
Molecular Formula	C ₉ H ₉ NO ₂ [2]	C ₈ H ₇ NO ₂ [3][4]
Molecular Weight	163.18 g/mol	149.15 g/mol [3]
Appearance	Pale-yellow to Yellow-brown Solid	Solid
Reported Melting Point	Not available	85-89 °C[4]

Synthesis, Purification, and the Imperative of Purity

Synthesis Context

Substituted benzonitriles like these are often synthesized from corresponding aldehydes. For instance, the production of 4-hydroxy-3-methoxybenzonitrile typically originates from vanillin (4-hydroxy-3-methoxybenzaldehyde)[1][5]. The synthesis pathways can involve multiple steps, including halogenation, cyanation, or reductive amination followed by reaction with a cyanide source[1][6].

The causality behind this step is crucial: each reaction step introduces the potential for side products, unreacted starting materials, and residual reagents. For example, incomplete conversion of the aldehyde to the nitrile would leave residual vanillin, an impurity that would

depress and broaden the final product's melting point. Therefore, a robust purification strategy is not merely a procedural step but a prerequisite for accurate characterization.

Purification Protocol: A Self-Validating System

Recrystallization is the most common and effective method for purifying solid organic compounds. The choice of solvent is paramount and is based on the principle of high solubility at elevated temperatures and low solubility at cooler temperatures.

Protocol for Recrystallization (Illustrative)

- **Solvent Selection:** Begin by testing solubility of the crude product in various solvents (e.g., ethanol, water, toluene, hexane, and mixtures thereof). A suitable system will dissolve the compound when hot but yield crystals upon cooling.
- **Dissolution:** In an appropriately sized flask, add the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated, maximizing crystal yield.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step prevents these impurities from being incorporated into the newly formed crystals.
- **Crystallization:** Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurity molecules. Subsequently, cool the flask in an ice bath to maximize precipitation.
- **Isolation and Washing:** Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
- **Drying:** Dry the purified crystals under vacuum to remove all traces of solvent. Residual solvent can act as an impurity and artificially depress the melting point.

The trustworthiness of this protocol is self-validating: if successive recrystallizations do not result in a higher and sharper melting point, the compound is likely already pure.

Analytical Characterization for Purity Assessment

Before melting point determination, the identity and purity of the synthesized compound must be confirmed using spectroscopic methods. This provides an authoritative grounding for the physical data obtained.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure, confirming the presence of all expected functional groups and the substitution pattern on the aromatic ring. The integration of proton signals can also be used to quantify the level of impurities.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify key functional groups. For **4-hydroxy-3-methoxy-5-methylbenzonitrile**, one would expect to see characteristic absorptions for the hydroxyl (O-H stretch, $\sim 3400\text{ cm}^{-1}$), nitrile ($\text{C}\equiv\text{N}$ stretch, $\sim 2230\text{ cm}^{-1}$), and C-O ether linkages.
- **Mass Spectrometry (MS):** MS provides the molecular weight of the compound, confirming its elemental composition.

Experimental Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

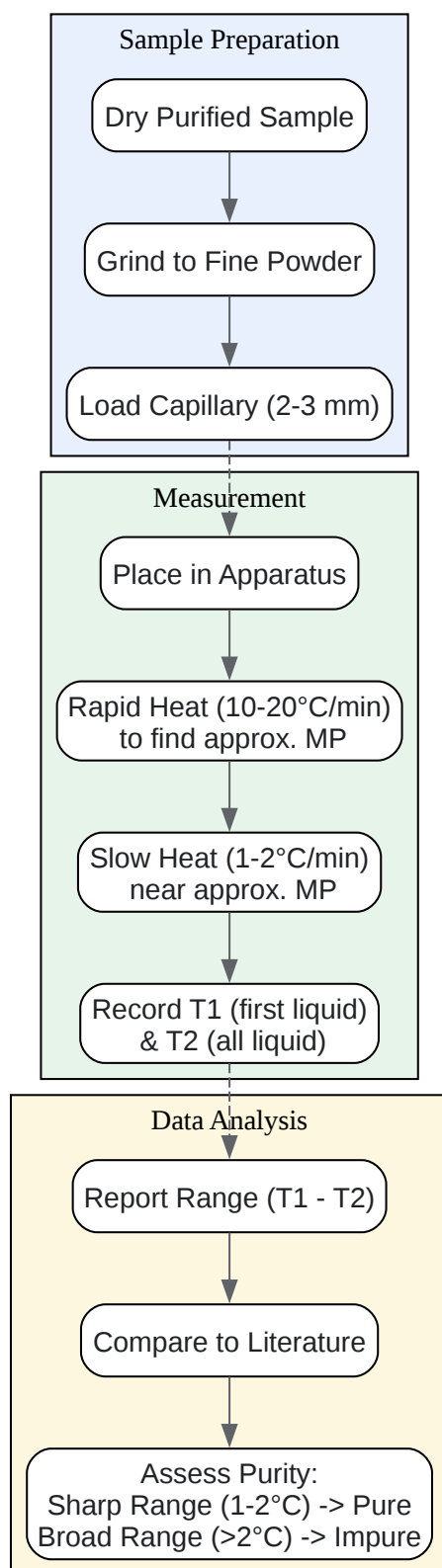
Preparation

- **Sample Preparation:** Ensure the purified sample is completely dry and finely powdered. A coarse sample will not pack well and can lead to an inaccurate reading.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to force a small amount in. Invert the tube and tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample should be 2-3 mm high. Proper packing ensures efficient and uniform heat transfer.

Measurement

- Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Heating (Initial Run): For an unknown compound or as a preliminary run, heat the sample rapidly (10-20 °C/min) to get an approximate melting range.
- Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.
- Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring the temperature read by the thermometer is the true temperature of the sample.
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$.

Workflow Diagram



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Caption: Experimental workflow for melting point determination.

Data Interpretation and Expected Results

For the reference compound, 4-hydroxy-3-methoxybenzonitrile, a literature melting point is reported in the range of 85-89 °C[4].

- High Purity Sample: A properly purified sample should exhibit a sharp melting range of 1-2 °C, for example, 86.0-87.5 °C. This result would fall within the literature range and its sharpness would validate the purity of the sample.
- Impure Sample: An impure sample would display two key characteristics:
 - Depression: The entire melting range would be lower than the literature value (e.g., 80-84 °C).
 - Broadening: The range itself would be wide (e.g., > 3 °C).

For the target compound, **4-hydroxy-3-methoxy-5-methylbenzonitrile**, while a precise value is not published, a researcher obtaining a sharp, reproducible melting range after multiple recrystallizations can confidently report this as a characteristic physical constant for the pure substance.

Conclusion

The determination of a melting point is a foundational technique in chemical and pharmaceutical science that serves as a reliable indicator of both identity and purity. While the specific melting point for **4-hydroxy-3-methoxy-5-methylbenzonitrile** is not widely documented, the principles and protocols outlined in this guide provide a robust framework for its accurate determination. By integrating controlled synthesis, rigorous purification, and precise measurement, researchers can establish trustworthy physicochemical data essential for the advancement of drug development and material science.

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